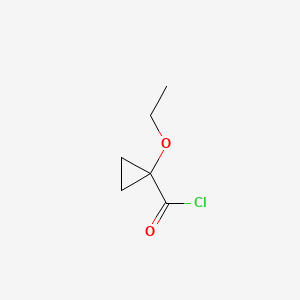

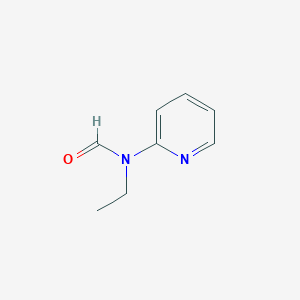

![molecular formula C57H104O6 B13832323 Triolein,[carboxyl-14c] CAS No. 67318-71-2](/img/structure/B13832323.png)

Triolein,[carboxyl-14c]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Triolein, [carboxyl-14C]: is a radiolabeled compound where the carboxyl group of triolein is tagged with carbon-14, a radioactive isotope. Triolein itself is a triglyceride derived from glycerol and three units of the unsaturated fatty acid oleic acid . The radiolabeling allows for the tracking and study of metabolic processes involving triolein in various biological systems .

準備方法

Synthetic Routes and Reaction Conditions: : Triolein can be synthesized through enzymatic esterification reactions. For instance, high-purity triolein can be prepared by Novozym 435-catalyzed esterification of glycerol and oleic acid. The optimal conditions for this reaction include a temperature of 100°C, a residual pressure of 0.9 kPa, an enzyme dosage of 6%, a molar ratio of glycerol to oleic acid of 1:3, and a reaction time of 8 hours . The crude product is then purified using silica gel column chromatography to achieve high purity .

Industrial Production Methods: : Industrial production of triolein typically involves the extraction of oleic acid from natural sources such as camellia seed oil, followed by esterification with glycerol. The process is similar to the laboratory synthesis but scaled up to meet industrial demands .

化学反応の分析

Types of Reactions: : Triolein undergoes various chemical reactions, including oxidation, hydrolysis, and esterification. The oxidation of triolein can be represented by the formula: [ \text{C}{57}\text{H}{104}\text{O}_6 + 80 \text{O}_2 \rightarrow 57 \text{CO}_2 + 52 \text{H}_2\text{O} ] This reaction gives a respiratory quotient of 0.7125 .

Common Reagents and Conditions

Oxidation: Requires oxygen and typically occurs under elevated temperatures.

Hydrolysis: Catalyzed by lipases, breaking down triolein into glycerol and oleic acid.

Esterification: Involves glycerol and oleic acid in the presence of an enzyme catalyst like Novozym 435.

Major Products

Oxidation: Carbon dioxide and water.

Hydrolysis: Glycerol and oleic acid.

Esterification: Triolein.

科学的研究の応用

Chemistry: : Triolein, [carboxyl-14C] is used to study lipid metabolism and absorption in various organisms. It helps in understanding the biokinetics and radiation dosimetry in medical research .

Biology: : It is employed in studies involving lipid oxidation and the effects of various biological factors on lipid metabolism .

Medicine: : Used in diagnostic tests such as the fat malabsorption breath test, where the disposal of an oral [14C]-triolein load is measured to assess fat absorption efficiency .

Industry: : Triolein is used as an emulsifier, emulsifying stabilizer, and wetting agent in food and cosmetics . It is also part of novel lubricants for high-temperature drilling fluids .

作用機序

Triolein is hydrolyzed by lipoprotein lipase, releasing fatty acids at a constant rate until all triolein molecules are hydrolyzed. The enzyme’s activity is modulated by the concentration of apolipoprotein C-II, which increases the catalytic rate . This process involves the interaction of triolein with the phosphatidylcholine layer at the surface of lipid particles .

類似化合物との比較

Similar Compounds

Trilinolein: Another triglyceride derived from glycerol and linoleic acid.

Tristearin: A triglyceride derived from glycerol and stearic acid.

Tripalmitin: A triglyceride derived from glycerol and palmitic acid.

Uniqueness: : Triolein is unique due to its unsaturated fatty acid content, which imparts different physical and chemical properties compared to saturated triglycerides like tristearin and tripalmitin . Its radiolabeled form, Triolein, [carboxyl-14C], allows for detailed metabolic studies that are not possible with non-labeled compounds .

特性

CAS番号 |

67318-71-2 |

|---|---|

分子式 |

C57H104O6 |

分子量 |

891.4 g/mol |

IUPAC名 |

2,3-bis[[(Z)-(114C)octadec-9-enoyl]oxy]propyl (Z)-(114C)octadec-9-enoate |

InChI |

InChI=1S/C57H104O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-55(58)61-52-54(63-57(60)51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)53-62-56(59)50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,54H,4-24,31-53H2,1-3H3/b28-25-,29-26-,30-27-/i55+2,56+2,57+2 |

InChIキー |

PHYFQTYBJUILEZ-ANJTYSBLSA-N |

異性体SMILES |

CCCCCCCC/C=C\CCCCCCC[14C](=O)OCC(O[14C](=O)CCCCCCC/C=C\CCCCCCCC)CO[14C](=O)CCCCCCC/C=C\CCCCCCCC |

正規SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

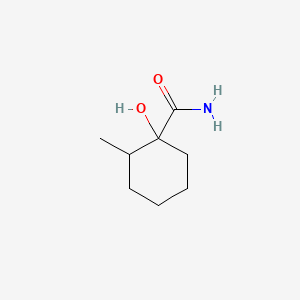

![calcium;2-[anilino(phenyl)carbamoyl]hexanoate](/img/structure/B13832277.png)

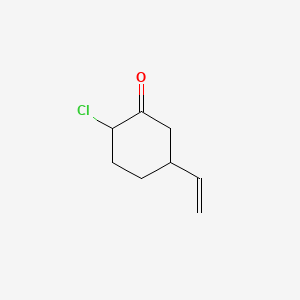

![(1S,2R,5R)-2,6,6-Trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B13832284.png)

![(5S,8S,9R)-8-benzoyl-2-(5-ethylfuran-2-yl)-9-hydroxy-8-methoxy-3-methyl-1-oxa-7-azaspiro[4.4]non-2-ene-4,6-dione](/img/structure/B13832294.png)

![N-[[(5S)-2-oxo-3-(4-pyridin-4-ylphenyl)-1,3-oxazolidin-5-yl]methyl]acetamide;hydrochloride](/img/structure/B13832301.png)

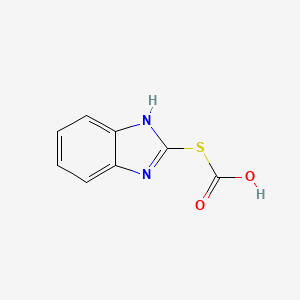

![[1,2,4]Triazolo[4,3-a]quinoline,1-ethyl-5,7-dimethyl-(9CI)](/img/structure/B13832306.png)

![2,8,14,20-Tetrabenzylpentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene-4,10,16,22,25,26,27,28-octol](/img/structure/B13832314.png)